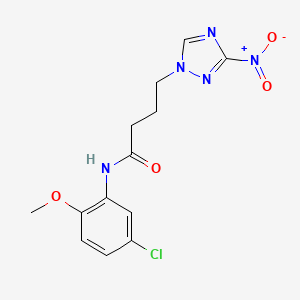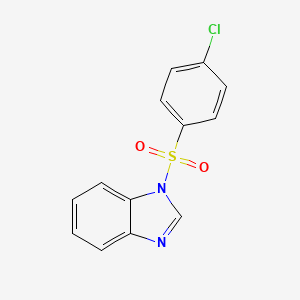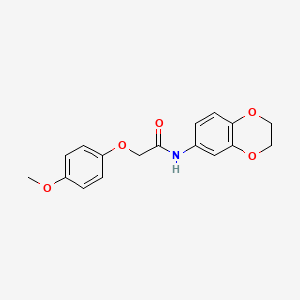![molecular formula C14H13NO B5671548 2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)
2,4,8-trimethylfuro[3,2-c]quinoline
概要
説明
2,4,8-Trimethylfuro[3,2-c]quinoline is a heterocyclic aromatic compound that features a fused ring system combining a furan ring and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-trimethylfuro[3,2-c]quinoline typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Quinoline Formation: The quinoline moiety is often constructed via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
化学反応の分析
Types of Reactions
2,4,8-Trimethylfuro[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, typically at the 5 or 7 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro- and halogen-substituted quinolines.
科学的研究の応用
2,4,8-Trimethylfuro[3,2-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 2,4,8-trimethylfuro[3,2-c]quinoline in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with microbial enzymes, disrupting essential metabolic pathways and exhibiting antimicrobial effects.
類似化合物との比較
Similar Compounds
2-Methylquinoline: Lacks the furan ring and additional methyl groups, resulting in different chemical and biological properties.
4-Methylquinoline: Similar to 2-methylquinoline but with a methyl group at the 4 position.
8-Methylquinoline: Features a methyl group at the 8 position, affecting its reactivity and applications.
Uniqueness
2,4,8-Trimethylfuro[3,2-c]quinoline is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties.
特性
IUPAC Name |
2,4,8-trimethylfuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-8-4-5-13-12(6-8)14-11(10(3)15-13)7-9(2)16-14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJIWMACJMSMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C(N=C2C=C1)C)C=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-Amino-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B5671471.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5671474.png)
![2-(3-phenylpropyl)-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5671482.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5671495.png)
![2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5671502.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-N-(2-thienylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5671510.png)
![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5671523.png)

![2-ethyl-8-[4-(3-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5671534.png)
![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)

![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)


